1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-[(2,2-dimethyl-1-oxopropyl)amino]-1-[(4-methylphenyl)sulfonyl]-
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Overview
Description
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-[(2,2-dimethyl-1-oxopropyl)amino]-1-[(4-methylphenyl)sulfonyl]- typically involves multiple steps, starting from readily available starting materialsReaction conditions may vary, but common reagents include strong acids, bases, and oxidizing agents .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-[(2,2-dimethyl-1-oxopropyl)amino]-1-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-[(2,2-dimethyl-1-oxopropyl)amino]-1-[(4-methylphenyl)sulfonyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those with potential biological activity.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: It has shown promise as an inhibitor of specific pathways involved in disease processes, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-[(2,2-dimethyl-1-oxopropyl)amino]-1-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit the activity of these targets, thereby modulating the associated biological pathways. For example, it may inhibit the fibroblast growth factor receptor (FGFR) pathway, which is involved in cell proliferation and migration .
Comparison with Similar Compounds
Similar compounds to 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-[(2,2-dimethyl-1-oxopropyl)amino]-1-[(4-methylphenyl)sulfonyl]- include other pyrrolo[2,3-b]pyridine derivatives. These compounds share a common core structure but differ in their functional groups, which can significantly impact their biological activity and applications. Some examples include:
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid derivatives: These compounds vary in their substituents, leading to differences in their inhibitory activity against specific targets.
Other FGFR inhibitors: Compounds such as AZD4547, JNJ-42756493 (Erdafitinib), and BGJ-398 are also FGFR inhibitors but differ in their chemical structures and specific activities.
Properties
Molecular Formula |
C20H21N3O5S |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
5-(2,2-dimethylpropanoylamino)-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C20H21N3O5S/c1-12-5-7-15(8-6-12)29(27,28)23-16(18(24)25)10-13-9-14(11-21-17(13)23)22-19(26)20(2,3)4/h5-11H,1-4H3,(H,22,26)(H,24,25) |
InChI Key |
GBGIXBYLIVNPQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CC(=CN=C32)NC(=O)C(C)(C)C)C(=O)O |
Origin of Product |
United States |
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